molecular formula C22H22ClN3O2 B2693822 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1226455-28-2

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2693822
M. Wt: 395.89
InChI Key: UFEVBUPICQVUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
BenchChem offers high-quality 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has demonstrated innovative synthetic routes and chemical reactivity of compounds related to 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide. For example, studies have explored the synthesis of pyrano quinoline derivatives, highlighting their antimicrobial activity (Rahul Watpade & R. Toche, 2017). This research underscores the compound's versatility and its potential as a scaffold for developing new chemical entities with significant biological activities.

Antimicrobial Properties

Several derivatives of related naphthyridine compounds have been synthesized and tested for their antibacterial properties, indicating significant activity (K. Ramalingam et al., 2019). This suggests the potential of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide and its derivatives in contributing to the development of new antimicrobial agents.

Fluorescence and DNA Binding

The fluorescence properties and DNA binding capabilities of related naphthyridine derivatives have been investigated, revealing that these compounds exhibit enhanced fluorescence upon intercalating with double-stranded DNA (K. Okuma et al., 2017). Such findings indicate the potential of these compounds in bioanalytical applications, including as probes for DNA detection and imaging technologies.

Novel Antineoplastic Agents

Research on related naphthyridine compounds has also explored their use as antineoplastic agents. The synthesis and biological activity evaluation of certain derivatives have shown inhibitory activities in cytotoxic test systems, suggesting a pathway for the development of new classes of anticancer drugs (H. Chang et al., 1999).

properties

IUPAC Name

2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-13-4-3-5-14(2)21(13)25-20(27)12-26-9-8-19-17(11-26)22(28)16-10-15(23)6-7-18(16)24-19/h3-7,10H,8-9,11-12H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEVBUPICQVUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide

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